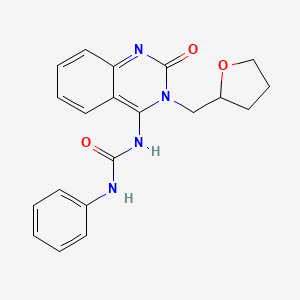![molecular formula C17H21N5O B3011699 2-[[1-[(3-Methylimidazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380169-68-4](/img/structure/B3011699.png)
2-[[1-[(3-Methylimidazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[[1-[(3-Methylimidazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several functional groups, including a piperidine ring, a methoxy group, and a nitrile group, which are common in pharmaceutical compounds and materials chemistry.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multicomponent reactions, as seen in the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, which was achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol . Similarly, the synthesis of pyrido[1,2-a]benzimidazole derivatives from pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde in a one-pot reaction suggests that the compound could potentially be synthesized through a multicomponent reaction involving analogous starting materials and conditions .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be confirmed using techniques such as X-ray single crystal diffraction, as demonstrated in the characterization of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile . This technique would likely be useful in determining the precise molecular geometry of "2-[[1-[(3-Methylimidazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile".
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, including coordination with metal ions to form complexes, as seen with pyridine-2-carbonitrile and various metal(II) salts . The reactivity of the nitrile group and the potential for nucleophilic substitution at the methoxy group could be explored for further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their functional groups and molecular structure. For instance, the presence of a nitrile group can affect the compound's solubility and reactivity. Spectroscopic methods such as FT-IR, NMR, and UV-vis absorption can be used to study these properties, as well as to investigate solvent effects and intermolecular interactions . The compound's fluorescence properties could also be of interest, although similar compounds have been found not to emit fluorescence .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, demonstrates a significant role in chemical synthesis processes (Wu Feng, 2011).
- Piperidine-mediated synthesis of thiazolyl chalcones and derivatives utilizing similar compounds shows potent antimicrobial properties (Venkatesan & Maruthavanan, 2011).
Antimicrobial Applications
- New cyanopyridine derivatives synthesized from similar compounds have been evaluated for their antimicrobial activity against various bacteria, showing significant effectiveness (Bogdanowicz et al., 2013).
- Thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives synthesized from related compounds demonstrated considerable antibacterial and antifungal activities (Suresh, Lavanya, & Rao, 2016).
Anti-Cancer Applications
- Substituted chromene compounds synthesized through similar chemical processes exhibit potential analgesic and anticonvulsant activities, with significant implications for anti-cancerous properties (Abdelwahab & Fekry, 2022).
Corrosion Inhibition
- Aryl pyrazolo pyridine derivatives, structurally related to the queried compound, show effective corrosion inhibition on copper in acidic conditions, highlighting potential applications in material science (Sudheer & Quraishi, 2015).
Optical and Spectroscopic Analysis
- Pyridine derivatives including similar compounds have been studied for their structural features and optical properties, contributing to advancements in spectroscopy and material sciences (Cetina et al., 2010).
properties
IUPAC Name |
2-[[1-[(3-methylimidazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-21-13-19-9-16(21)11-22-6-2-3-15(10-22)12-23-17-7-14(8-18)4-5-20-17/h4-5,7,9,13,15H,2-3,6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTPGOWCTFLPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-[(3-Methylimidazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(morpholinosulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3011620.png)
![N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B3011622.png)
![2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3011624.png)
![3-[[3-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B3011625.png)
![(Z)-5-chloro-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3011627.png)

![1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one](/img/structure/B3011630.png)
![1-{1-[(2E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3011631.png)
![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3011634.png)
![N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide](/img/structure/B3011635.png)

![N-(3,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B3011637.png)
![2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011639.png)